Jak3-IN-6 Achieves Unmatched Biochemical Selectivity for JAK3 Over JAK1
In a direct biochemical comparison, Jak3-IN-6 (Compound 2) demonstrates a 4300-fold selectivity for JAK3 over JAK1 in enzyme assays [1]. This far exceeds the selectivity reported for reversible JAK3 inhibitors like decernotinib (VX-509), which shows limited or no measurable potency against other JAK isotypes [2].
| Evidence Dimension | Selectivity (JAK3 vs JAK1) |
|---|---|
| Target Compound Data | 4300-fold |
| Comparator Or Baseline | Decernotinib (VX-509): limited/no measurable potency against JAK1 (Ki for JAK3 = 2.5 nM) [2] |
| Quantified Difference | Jak3-IN-6 is >4300-fold selective; Decernotinib shows >1000-fold selectivity based on IC50 values but lacks a precise JAK1 value |
| Conditions | In vitro enzymatic assays using recombinant human JAK1 and JAK3 |
Why This Matters
This extreme degree of selectivity ensures that observed biological effects in JAK3-dependent assays are attributable to JAK3 inhibition, minimizing confounding results from JAK1 cross-reactivity.
- [1] Elwood F, Witter DJ, Piesvaux J, et al. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. J Pharmacol Exp Ther. 2017;361(2):209-218. doi:10.1124/jpet.116.239582 View Source
- [2] Mahajan S, Hogan JK, Shlyakhter D, et al. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease. J Pharmacol Exp Ther. 2015;353(2):405-414. doi:10.1124/jpet.114.221614 View Source
